molecular formula C16H18N4O2S B307825 6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

Cat. No.: B307825
M. Wt: 330.4 g/mol
InChI Key: FIYXQAINVQUJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazine intermediate, followed by the introduction of the benzoxazepine moiety through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The ethyl and propionyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzoyl-6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 10-Bromo-6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(6-ethyl-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)propan-1-one

InChI

InChI=1S/C16H18N4O2S/c1-4-12(21)20-11-9-7-6-8-10(11)14-15(22-13(20)5-2)17-16(23-3)19-18-14/h6-9,13H,4-5H2,1-3H3

InChI Key

FIYXQAINVQUJPK-UHFFFAOYSA-N

SMILES

CCC1N(C2=CC=CC=C2C3=C(O1)N=C(N=N3)SC)C(=O)CC

Canonical SMILES

CCC1N(C2=CC=CC=C2C3=C(O1)N=C(N=N3)SC)C(=O)CC

Origin of Product

United States

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